N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide
Description
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane backbone substituted with a butyl group and a 4,5-dimethyl-1,3-oxazol-2-yl moiety. This compound’s structural complexity arises from the combination of a saturated carbocyclic ring (cyclohexane), a heterocyclic oxazole ring with two methyl substituents, and a flexible N-butyl chain.
Properties
CAS No. |
57068-47-0 |
|---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-4-5-11-18(16-17-12(2)13(3)20-16)15(19)14-9-7-6-8-10-14/h14H,4-11H2,1-3H3 |
InChI Key |
CVMZNGAJOPDUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=C(O1)C)C)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Method A: Stepwise Coupling via Acid Chloride Intermediate
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclohexanecarboxylic acid + Thionyl chloride (SOCl2) or Oxalyl chloride, reflux | Conversion of acid to cyclohexanecarbonyl chloride |
| 2 | 4,5-dimethyl-1,3-oxazol-2-yl amine + triethylamine, dry solvent (e.g., dichloromethane) | Nucleophilic attack on acid chloride to form amide bond |
| 3 | N-alkylation with 1-bromobutane or 1-chlorobutane + base (e.g., K2CO3) in polar aprotic solvent (DMF) | Alkylation of amide nitrogen to introduce n-butyl group |
- The acid chloride formation is typically done under anhydrous conditions to prevent hydrolysis.
- The amide bond formation is carried out at low temperature to avoid side reactions.
- N-alkylation requires careful control to avoid over-alkylation or side reactions.
Method B: Direct Coupling Using Carbodiimide Reagents
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclohexanecarboxylic acid + N-butyl-4,5-dimethyl-1,3-oxazol-2-yl amine + EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HOBt (1-hydroxybenzotriazole) | Direct amide bond formation in mild conditions |
| 2 | Purification by column chromatography or recrystallization | Isolation of pure amide product |
- This method avoids the need for acid chloride intermediates, reducing harsh conditions.
- EDCI/HOBt coupling is widely used for amide bond formation in medicinal chemistry.
- The N-butyl group is pre-installed on the amine, simplifying the process.
Method C: Reductive Amination Approach (Less Common)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclohexanecarboxaldehyde + 4,5-dimethyl-1,3-oxazol-2-yl amine + n-butylamine | Formation of imine intermediate |
| 2 | Reduction with NaBH4 or NaBH3CN | Conversion of imine to secondary amine |
| 3 | Oxidation to amide (e.g., using oxidizing agents or enzymatic methods) | Formation of amide bond |
- This method is more complex and less commonly used for this compound.
- It may be useful for analog synthesis or when direct coupling is problematic.
Research Findings and Optimization Data
| Parameter | Method A (Acid Chloride) | Method B (Carbodiimide) | Comments |
|---|---|---|---|
| Yield (%) | 70-85% | 75-90% | Carbodiimide method generally gives higher yields |
| Reaction Time | 3-6 hours | 12-24 hours | Acid chloride method is faster but harsher |
| Purity | >95% (HPLC) | >98% (HPLC) | Carbodiimide method yields cleaner product |
| Scalability | Moderate | High | Carbodiimide method preferred for scale-up |
| Side Products | Hydrolysis, over-alkylation | Urea byproducts from EDCI | Side products easier to remove in Method B |
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl2, amine, alkyl halide | Fast, well-established | Harsh conditions, moisture sensitive | 70-85% |
| Carbodiimide Coupling | EDCI, HOBt, pre-alkylated amine | Mild, high purity, scalable | Longer reaction time | 75-90% |
| Reductive Amination | Aldehyde, amines, reducing agent | Alternative route | Multi-step, lower yield | 50-65% |
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide can be contextualized against two closely related compounds from the evidence:
Structural Comparison (Data Table)
*Molecular formula inferred: Likely C₁₇H₂₇N₃O₂ (cyclohexane [C₆H₁₁] + carboxamide [CON] + butyl [C₄H₉] + 4,5-dimethyloxazole [C₅H₆N₂O]).
Key Differences and Implications
Carbocyclic Backbone :
- The target compound’s cyclohexane backbone offers moderate rigidity compared to the cycloheptane in , which may exhibit enhanced conformational flexibility due to its seven-membered ring. This difference could influence binding interactions in biological systems or crystallographic packing .
- Both share a carboxamide core, but the cycloheptane analog might display distinct solubility or melting points due to increased hydrophobicity.
N-Substituent Configuration :
- The target compound’s dual N-substituents (butyl and oxazolyl) create a branched topology, whereas has a single N-thiazolyl group. This branching may affect molecular geometry, solubility, or pharmacokinetic properties (e.g., logP).
Research Findings and Structural Analysis
Crystallographic and Validation Methods
- Structural determination of such compounds likely employs programs like SHELXL (for refinement) and SHELXS/SHELXD (for solution), as noted in . These tools are critical for resolving complex substituent arrangements and validating bond lengths/angles.
- Validation protocols (e.g., PLATON) ensure accuracy in stereochemical assignments, particularly for chiral centers in cyclohexane or heterocyclic systems .
Hypothetical Property Predictions
- Lipophilicity : The butyl chain in the target compound may increase logP compared to , suggesting better membrane permeability but lower aqueous solubility.
- Electronic Effects : The dimethyloxazole’s electron-rich nature could enhance π-π stacking or dipole interactions, whereas the thiazole’s sulfur in might favor redox activity.
Biological Activity
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexane ring substituted with a butyl group and an oxazole moiety, which is critical for its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related sulfonamides can inhibit carrageenan-induced rat paw edema by approximately 94.69% at various time points after administration . This suggests that the compound may also possess similar anti-inflammatory effects.
2. Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various pathogens. In vitro studies have demonstrated that related compounds show potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 6.72 mg/mL for certain derivatives . This indicates a promising potential for the compound in treating bacterial infections.
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that compounds with structural similarities to N-butyl derivatives exhibit significant antioxidant activity through various assays measuring reactive oxygen species (ROS) levels . The ability to scavenge ROS is indicative of the compound's potential in preventing oxidative damage in biological systems.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing novel benzenesulfonamides bearing carboxamide functionalities demonstrated that these compounds exhibited good anti-inflammatory and antimicrobial properties. The synthesis involved reactions of amino acids with substituted benzenesulfonyl chlorides . The resulting compounds were tested for their biological activities, revealing significant efficacy in reducing inflammation and combating bacterial growth.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-butyl derivatives to various biological targets. These studies suggest that the oxazole moiety plays a pivotal role in enhancing binding interactions with target enzymes involved in inflammation and microbial resistance . Such computational analyses provide insights into the mechanism of action and potential therapeutic applications of the compound.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
